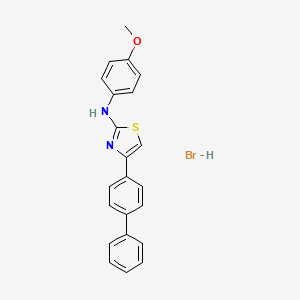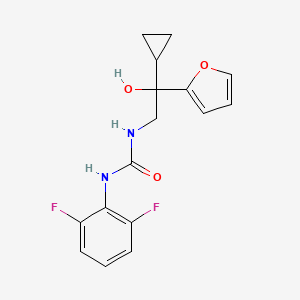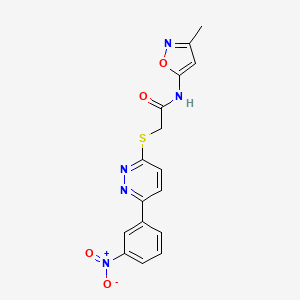
7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H25ClN4O4 and its molecular weight is 504.97. The purity is usually 95%.
BenchChem offers high-quality 7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Hypotensive Agents
Research has shown that quinazoline derivatives, such as those related to the specified compound, have been studied for their potential hypotensive activities, which could contribute to the development of new treatments for high blood pressure. For example, a study synthesized and tested various quinazoline diones for their ability to relax blood vessels and found significant hypotensive activity among compounds with certain substituents, demonstrating the potential of these compounds in designing new hypotensive drugs (Eguchi et al., 1991).
Antitumor Agents
Quinazoline derivatives containing piperazine moieties have been synthesized and evaluated for their antitumor activities. Some of these compounds showed potent antiproliferative activities against various cancer cell lines, highlighting their potential as antitumor agents. This research area is particularly promising for developing new cancer therapies, with some derivatives showing activity levels comparable to known treatments (Li et al., 2020).
Antimicrobial Activities
The antimicrobial potential of quinazoline and triazole derivatives has also been explored, with studies reporting the synthesis of compounds exhibiting good to moderate activities against various microorganisms. This suggests the utility of such compounds in developing new antimicrobial agents to combat bacterial and fungal infections (Bektaş et al., 2007).
Antiviral Activities
Some quinazoline derivatives have shown modest antiviral activity against influenza A (H1N1) virus, indicating the potential application of these compounds in antiviral drug development. This area of research is crucial for addressing the need for new treatments against viral infections, which remain a significant global health challenge (Wang et al., 2013).
Psychotropic Agents
Research into the psychotropic effects of quinazoline derivatives, including their potential as ligands for serotonin receptors, highlights another area of application. These studies aim to discover new therapeutic agents for treating psychiatric disorders by exploring the interactions between quinazoline derivatives and serotonin receptors (Orzalesi et al., 1977).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-methoxybenzaldehyde with 2-amino-3-chlorobenzoic acid to form 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione. This intermediate is then coupled with 4-(4-chlorophenyl)piperazine-1-carbonyl chloride to form the final product, 7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "4-methoxybenzaldehyde", "2-amino-3-chlorobenzoic acid", "4-(4-chlorophenyl)piperazine-1-carbonyl chloride" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with 2-amino-3-chlorobenzoic acid in the presence of acetic anhydride and catalytic amount of sulfuric acid to form 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione.", "Step 2: Coupling of 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione with 4-(4-chlorophenyl)piperazine-1-carbonyl chloride in the presence of triethylamine and dichloromethane to form the final product, 7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione." ] } | |
Numéro CAS |
892277-60-0 |
Formule moléculaire |
C27H25ClN4O4 |
Poids moléculaire |
504.97 |
Nom IUPAC |
7-[4-(4-chlorophenyl)piperazine-1-carbonyl]-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C27H25ClN4O4/c1-36-22-9-2-18(3-10-22)17-32-26(34)23-11-4-19(16-24(23)29-27(32)35)25(33)31-14-12-30(13-15-31)21-7-5-20(28)6-8-21/h2-11,16H,12-15,17H2,1H3,(H,29,35) |
Clé InChI |
UKSWXUOFEVOOHL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)Cl)NC2=O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-Fluoro-N-[(2-methoxypyridin-3-yl)methyl]-6-methylpyridine-2-carboxamide](/img/structure/B2808035.png)
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2808036.png)
![2-((3-allyl-4-oxo-5-(thiophen-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2808039.png)


![diethyl 2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2808043.png)
![N-benzyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2808044.png)

